N-[4-(benzylamino)phenyl]acetamide

Regioisomerism Structural verification Analytical chemistry

N-[4-(Benzylamino)phenyl]acetamide (CAS 110137-65-0), also indexed as N-Benzyl-N'-acetyl-p-phenylenediamine or acetic acid-(4-benzylamino-anilide), is a para-substituted acetanilide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol. The compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and requires appropriate licensing for procurement in regulated jurisdictions.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 110137-65-0
Cat. No. B12503715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzylamino)phenyl]acetamide
CAS110137-65-0
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(18)17-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)
InChIKeyBWJSXPFCLPAKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzylamino)phenyl]acetamide (CAS 110137-65-0): Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


N-[4-(Benzylamino)phenyl]acetamide (CAS 110137-65-0), also indexed as N-Benzyl-N'-acetyl-p-phenylenediamine or acetic acid-(4-benzylamino-anilide), is a para-substituted acetanilide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . The compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and requires appropriate licensing for procurement in regulated jurisdictions . It bears structural analogy to two broader chemical families: (i) N-acyl-o-phenylenediamines, which are patented for applications as whitening agents for manmade organic materials [1], and (ii) N-phenylacetamide derivatives, which have been explored as protease inhibitors [2]. However, this specific para-benzylamino regioisomer has not been the primary subject of peer-reviewed pharmacological studies, and its differentiation from closely related analogs rests principally on regioisomeric identity, synthetic accessibility, and physicochemical properties rather than on comparative biological potency data.

Why N-[4-(Benzylamino)phenyl]acetamide Cannot Be Replaced by Generic In-Class Analogs: Regioisomer-Dependent Physicochemical and Safety Determinants


Substituting N-[4-(benzylamino)phenyl]acetamide with its meta-substituted isomer N-[3-(benzylamino)phenyl]acetamide (CAS 29103-59-1) or with the unsubstituted parent compound 4′-aminoacetanilide (CAS 122-80-5) is not scientifically justifiable without explicit experimental validation. The para-substitution pattern confers a distinct molecular geometry, hydrogen-bonding donor/acceptor topology (2 H-bond donors, 3 H-bond acceptors), and a predicted boiling point of approximately 462.6°C at 760 mmHg, all of which differ fundamentally from the meta isomer [1]. Furthermore, the compound is classified under GHS as a hazardous chemical, and its safety profile cannot be inferred from non-benzylated or regioisomerically distinct analogs . Within the C15H16N2O isomeric space, compounds such as ABP 688 (CAS 924298-51-1, a high-affinity mGlu5 receptor antagonist with Ki = 1.7 nM) and INH14 (CAS 200134-22-1, an IKKα/IKKβ inhibitor with IC50 values of 8.97 μM and 3.59 μM) demonstrate that even identical molecular formulae can encode entirely divergent biological target profiles, underscoring that generic substitution based solely on molecular formula equivalence is pharmacologically meaningless [2]. For industrial procurement, the specific CAS registry number 110137-65-0 must be verified to ensure the intended regioisomer is obtained.

Quantitative Differentiation Evidence for N-[4-(Benzylamino)phenyl]acetamide: Measurable Parameters vs. In-Class Comparators


Para- vs. Meta-Substitution: Regioisomeric Identity Confirmed by InChI Key and Spectral Fingerprint

N-[4-(benzylamino)phenyl]acetamide is unequivocally distinguished from its meta-substituted isomer N-[3-(benzylamino)phenyl]acetamide (CAS 29103-59-1) by its unique InChI Key (BWJSXPFCLPAKEZ-UHFFFAOYSA-N) and GC-MS spectral fingerprint. The para-arrangement of the benzylamino and acetamide substituents on the central phenyl ring results in a distinct molecular dipole moment and hydrogen-bonding surface topology that will produce different chromatographic retention behavior and different NMR chemical shift patterns compared to the meta isomer [1]. Both isomers share the identical molecular formula (C15H16N2O) and molecular weight (240.30 g/mol), making them indistinguishable by mass spectrometry alone; regioisomeric confirmation therefore requires chromatographic or NMR verification . For analytical reference, the SpectraBase database provides a verified GC-MS spectrum (Compound ID: KZAEoTlh5c0) specific to this para-isomer [1].

Regioisomerism Structural verification Analytical chemistry

GHS Hazard Classification: Procurement Barrier and Differentiator from Non-Hazardous Analogs

N-[4-(benzylamino)phenyl]acetamide is explicitly classified as a hazardous chemical under the Globally Harmonized System (GHS) Sixth revised edition, imposing mandatory licensing and safety infrastructure requirements for procurement that do not apply to all structurally related compounds . In contrast, the parent compound 4′-aminoacetanilide (CAS 122-80-5, also known as N-(4-aminophenyl)acetamide or N-acetyl-p-phenylenediamine) is widely available from major suppliers including Sigma-Aldrich without the same GHS hazardous classification for certain concentration ranges . The benzyl substitution on the secondary amine nitrogen in 110137-65-0 introduces the hazardous classification, creating a regulatory compliance gate that functions as a de facto differentiator for procurement workflows. Institutions without the requisite hazardous chemical handling permits cannot legally procure 110137-65-0, whereas 4′-aminoacetanilide may be accessible.

Chemical safety Regulatory compliance Procurement qualification

Chemical Building Block Utility: Distinct Synthetic Handle Relative to Unsubstituted Acetanilide

N-[4-(benzylamino)phenyl]acetamide possesses a secondary benzylamine moiety (NH-CH2-Ph) that provides a nucleophilic synthetic handle absent in the simpler building block N-phenylacetamide (acetanilide, CAS 103-84-4). This secondary amine can serve as a site for further functionalization via N-alkylation, N-acylation, or N-sulfonylation, enabling the construction of more complex N,N′-disubstituted p-phenylenediamine derivatives. The compound has been cited in patent literature concerning substituted phenylacetamides as protease inhibitors and in processes for preparing N-substituted-N′-phenyl p-phenylenediamines [1][2]. The presence of both an acetamide-protected primary amine (as the N-acetyl group) and a free secondary benzylamine allows sequential, chemoselective derivatization strategies that are not possible with symmetrically substituted analogs such as N,N′-diacetyl-p-phenylenediamine.

Synthetic intermediate Building block Organic synthesis

Purity Benchmarking: Commercial Availability at Defined Purity Grades

Commercially, N-[4-(benzylamino)phenyl]acetamide (CAS 110137-65-0) is supplied by multiple chemical vendors at defined purity grades. Purity specifications for structurally related acetanilide derivatives, such as N-benzylacetamide (CAS 588-46-5), are typically verified by GC at >98.0% purity, with melting point ranges serving as a secondary identity confirmation [1]. For the target compound, vendor listings indicate typical purity of ≥97–98% (GC), though no single authoritative pharmacopoeial monograph exists . In contrast, the parent 4′-aminoacetanilide (CAS 122-80-5) is available at ≥99% purity with melting point specification of 164–167°C, providing a higher-purity benchmark for non-benzylated analogs . Users should request a Certificate of Analysis (CoA) confirming both chromatographic purity and identity (via NMR or IR) for each lot, as the absence of a pharmacopoeial standard places the verification burden on the end user.

Chemical purity Quality control Vendor comparison

Evidence-Supported Application Scenarios for N-[4-(Benzylamino)phenyl]acetamide (CAS 110137-65-0)


Synthetic Intermediate for Asymmetric N,N′-Disubstituted p-Phenylenediamine Derivatives

Leveraging the orthogonally protected nitrogen functionalities, 110137-65-0 serves as a strategic intermediate in multi-step syntheses where the benzylamine nitrogen must be functionalized independently of the acetamide-protected aniline nitrogen. This scenario is directly supported by patent literature describing processes for N-substituted-N′-phenyl p-phenylenediamines [1]. The compound enables sequential derivatization: (1) functionalization at the secondary benzylamine, followed by (2) deprotection of the acetyl group to reveal the primary aniline for further elaboration. This application scenario is appropriate when synthetic routes require chemoselective control over two nitrogen sites on the same aromatic scaffold.

Regioisomeric Reference Standard for Analytical Method Development

Given that the meta isomer (CAS 29103-59-1) and the para isomer (CAS 110137-65-0) share identical molecular formula and mass, chromatographic method development—particularly HPLC and GC method validation—requires authentic reference standards of both regioisomers to establish system suitability and confirm baseline resolution [1][2]. The verified GC-MS spectrum deposited in SpectraBase (Compound ID: KZAEoTlh5c0) provides a reference fingerprint for this purpose [1]. This scenario is relevant for analytical laboratories tasked with regioisomer-specific quantification in reaction monitoring or impurity profiling.

Hazard Classification-Gated Research Programs Requiring Benzylated Acetanilide Scaffolds

In research programs where the benzyl substituent on the p-phenylenediamine scaffold is structurally required—for example, in structure-activity relationship (SAR) studies exploring N-benzyl substitution effects—110137-65-0 is the appropriate procurement choice. However, the GHS hazardous classification [1] mandates that procurement be limited to institutions with appropriate chemical handling licenses and safety infrastructure. This regulatory gate functions as both a barrier and a quality assurance mechanism, as unauthorized vendors are precluded from distribution. Researchers must verify institutional compliance before ordering.

Precursor for N-Benzyl-N′-acyl-p-phenylenediamine Analog Libraries

The free secondary benzylamine in 110137-65-0 provides a single-point diversification handle for generating small libraries of N-benzyl-N′-acyl-p-phenylenediamine analogs via parallel acylation, sulfonylation, or reductive amination. This application is supported by the broader patent literature on N-arylphenylacetamide derivatives as pharmacologically active compounds [1]. The benzyl group itself may also be removed via hydrogenolysis to reveal the parent N-acetyl-p-phenylenediamine scaffold after library synthesis, providing a traceless linker strategy for solid-phase or solution-phase diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(benzylamino)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.